(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(12)3-4-13/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
FZCVXACUYYIARU-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCO)N)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Routes
The synthesis typically begins from 3,5-dimethylbenzaldehyde or related aromatic precursors, which provide the 3,5-dimethylphenyl moiety. The general synthetic strategy involves:
Stepwise Synthetic Approach
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Converts 3,5-dimethylbenzaldehyde to the corresponding benzyl alcohol intermediate. |
| 2 | Amination | Ammonia or amines under catalytic conditions (e.g., Pd/C hydrogenation) | Substitutes hydroxyl group or functionalizes adjacent carbon to introduce the amino group. |
| 3 | Stereoselective control | Use of chiral catalysts or auxiliaries | Ensures formation of the (3S)-enantiomer with high enantiomeric excess. |
This approach is supported by industrial methods employing catalytic hydrogenation with palladium on carbon (Pd/C) and continuous flow reactors to enhance yield and scalability.
Industrial and Large-Scale Production
- Catalytic Hydrogenation: Pd/C catalysts are employed to reduce intermediates and introduce amine functionalities efficiently.
- Continuous Flow Reactors: These reactors improve reaction control, scalability, and reproducibility, allowing for better stereochemical outcomes and higher throughput.
Alternative Synthetic Strategies and Related Methods
Amidation and Oxidation Route (Analogous Methods)
A related synthetic methodology involves starting from 3-aminopropanol, performing amidation with chloroformic acid benzyl ester to form a protected intermediate, followed by oxidation to an aldehyde. Although this method is described for a related amino propionaldehyde, it demonstrates mild reaction conditions, high yield, and environmental friendliness, which could be adapted for the synthesis of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol derivatives.
| Step | Reaction Type | Reagents/Conditions | Key Features |
|---|---|---|---|
| Amidation | Protection of amino | Chloroformic acid benzyl ester, triethylamine, dichloromethane, 0-10 °C | Mild conditions, easy purification, high yield |
| Oxidation | Aldehyde formation | Catalysts: 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), KBr, pH 8-9.5, chlorine bleach | Selective oxidation, environmentally friendly, scalable |
This method highlights the potential for protecting group strategies and mild oxidation steps in the synthetic sequence.
Stereoselective Synthesis of Related Amino Alcohols
Research on the synthesis of enantiomers of amino alcohols structurally related to (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol shows that:
- Use of chiral auxiliaries or catalysts can produce enantiomerically enriched products.
- Purification by silica gel chromatography and characterization by NMR and optical rotation confirm stereochemical purity.
Although this study focuses on diphosphonate analogues, the principles of stereoselective synthesis and purification are applicable.
Summary Data Table: Preparation Methods Comparison
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction + Amination | 3,5-dimethylbenzaldehyde | NaBH4 or LiAlH4; ammonia or amines; Pd/C catalyst | Straightforward, scalable | Requires stereochemical control |
| Amidation + Oxidation | 3-aminopropanol | Chloroformic acid benzyl ester; TEMPO oxidation | Mild, environmentally friendly | May require protection/deprotection steps |
| Chiral Auxiliary/Catalyst | Various amino alcohol precursors | Chiral catalysts, silica gel purification | High enantiomeric purity | More complex, costlier |
Research Findings and Practical Considerations
- The choice of reducing agent influences the selectivity and yield of the alcohol intermediate. Sodium borohydride is milder and more selective, while lithium aluminum hydride is stronger but less selective.
- Catalytic hydrogenation with Pd/C is effective for introducing amine groups and can be optimized in continuous flow reactors for industrial synthesis.
- Protection and deprotection strategies (e.g., carbobenzoxy protection) facilitate selective reactions and purification, improving overall yield and product purity.
- Stereochemical control is critical; use of chiral catalysts or auxiliaries and careful reaction condition optimization ensures the (3S)-configuration is maintained.
- Environmental and cost considerations favor methods with mild conditions and fewer purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with metal catalysts
Substitution Reagents: Alkyl halides, ammonia, amines
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylamines
Substitution: Formation of substituted amines or other functionalized derivatives
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its functional groups allow for modifications that enhance the properties of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may participate in additional interactions, stabilizing the compound within the active site of a target protein. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Steric Effects
- 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3): A positional isomer of the target compound, with methyl groups at the 2,3-positions instead of 3,5. Key Differences:
- Reduced symmetry and altered steric hindrance around the phenyl ring.
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol (CAS 872850-26-5):
- Features electron-withdrawing fluorine substituents and a chlorine atom.
- Key Differences :
- The difluorophenyl group increases electronegativity, contrasting with the electron-donating methyl groups in the target compound.
- Chlorine at C3 introduces a polarizable halogen, which may enhance reactivity in synthesis or metabolic stability .
Functional Group Variations
- 3-(3,4-Dimethoxyphenyl)propan-1-ol (CAS 3929-47-3): Methoxy groups replace methyl substituents, and the amino group is absent. Key Differences:
- Methoxy groups are bulkier and more electron-donating than methyl, increasing solubility in polar solvents.
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Substitutes the dimethylphenyl group with a thiophene ring. Key Differences:
- The heteroaromatic system may alter metabolic pathways compared to purely aromatic phenyl groups .
Substituent Electronic and Lipophilic Effects
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
- Shares the 3,5-dimethylphenyl group but incorporates a naphthalene-carboxamide core.
- Key Differences :
- The carboxamide group enables hydrogen-bonding interactions critical for inhibiting photosynthetic electron transport (PET) in chloroplasts (IC₅₀ ~10 µM).
2,2-Dimethyl-3-(3-tolyl)propan-1-ol ():
- A fragrance ingredient with a single 3-methylphenyl group.
- Key Differences :
- The absence of a 5-methyl substituent reduces steric bulk, impacting volatility and odor profile.
- Safety assessments by IFRA highlight the importance of substituent patterns in toxicity, suggesting that the target compound’s 3,5-dimethyl group may require distinct regulatory evaluation .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Substituent Position : The 3,5-dimethyl configuration optimizes steric and electronic effects for biological activity, as seen in PET inhibitors () and phosphine ligands (Evidences 3, 4, 7).
- Electron-Donating vs. Withdrawing Groups : Methyl groups enhance lipophilicity and electron density, favoring membrane penetration, whereas halogens (e.g., F, Cl) increase polarity and metabolic stability .
- Amino Alcohol vs. Carboxamide: The amino alcohol backbone offers hydrogen-bonding capability distinct from carboxamides, suggesting divergent applications in drug design versus herbicide development .
Biological Activity
(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group and a bulky aromatic side chain, which contribute to its unique interactions with biological targets.
The biological activity of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol primarily involves its interaction with specific enzymes and receptors. The mechanism can be summarized as follows:
- Receptor Binding : The compound may modulate the activity of neurotransmitter receptors, influencing neurotransmission and potentially impacting neurological conditions.
- Enzyme Inhibition : It can inhibit enzymes that are responsible for the breakdown of neurotransmitters, thereby enhancing their activity in the synaptic cleft.
Biological Activity Overview
Research indicates that (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol exhibits various biological activities, including:
- Antioxidant Properties : Studies have shown that this compound can exhibit antioxidant activity, which is significant for protecting cells from oxidative stress .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases .
Data Table: Comparison of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress. The results indicated a decrease in markers of apoptosis and an increase in cell viability when treated with the compound.
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models. This suggests that (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol could play a role in preventing oxidative damage associated with various diseases .
Research Findings
Recent studies have highlighted the potential applications of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol in drug development:
- Pharmacological Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting neurological disorders.
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the aromatic side chain can significantly affect biological activity, indicating that further optimization could yield more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
